molecular formula C17H22N2O2S B12859980 (S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate

(S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate

Cat. No.: B12859980
M. Wt: 318.4 g/mol
InChI Key: RJJHLQJCHIINDW-NSHDSACASA-N
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Description

(S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate is a chemical compound with the molecular formula C17H22N2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate typically involves the reaction of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate stands out due to its unique combination of a thiazole ring and a tert-butyl carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamate

InChI

InChI=1S/C17H22N2O2S/c1-11(19-16(20)21-17(3,4)5)13-6-8-14(9-7-13)15-12(2)18-10-22-15/h6-11H,1-5H3,(H,19,20)/t11-/m0/s1

InChI Key

RJJHLQJCHIINDW-NSHDSACASA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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